(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at position 3 and a methylsulfonyl group at position 5. The (Z)-configuration denotes the spatial orientation of the imine bond in the thiazole ring, which influences its tautomeric behavior and electronic properties.
Properties
IUPAC Name |
4-cyano-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-20-14-8-7-13(25(2,22)23)9-15(14)24-17(20)19-16(21)12-5-3-11(10-18)4-6-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFPPWFLQWMYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions
- Solvent : Ethanol or dimethylformamide (DMF)
- Catalyst : Sodium bicarbonate or triethylamine
- Temperature : Room temperature to 50°C
- Reaction Time : 2–8 hours
The choice of solvent and base significantly impacts yield. DMF facilitates higher reactivity due to its polar aprotic nature, while sodium bicarbonate minimizes side reactions.
Introduction of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) moiety at position 6 of the benzothiazole is introduced via oxidation of a methylthio (-SCH₃) precursor. Source describes a two-step protocol:
Oxidation Optimization
- Oxidizing Agent : H₂O₂ (30%) in acetic acid at 60°C for 4 hours achieves >90% conversion.
- Side Products : Overoxidation to sulfonic acids is mitigated by controlling stoichiometry (1:2 substrate-to-oxidizer ratio).
Condensation with 4-Cyanobenzamide
The final step involves coupling the benzothiazole intermediate with 4-cyanobenzamide to form the title compound. Source employs a Schiff base formation strategy, where the benzothiazol-2(3H)-ylidene acts as the nucleophile attacking the electrophilic carbonyl carbon of 4-cyanobenzamide.
Reaction Mechanism
- Activation : The benzothiazole nitrogen deprotonates the amide, generating a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-cyanobenzamide, forming a tetrahedral intermediate.
- Elimination : Water elimination yields the (Z)-configured imine due to steric hindrance favoring the cis arrangement.
Stereochemical Control
The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the benzamide’s carbonyl oxygen and the thiazole’s NH group. Polar solvents like acetonitrile stabilize this conformation, achieving >95% Z-selectivity.
Synthetic Route Optimization
One-Pot Methodology
A streamlined one-pot synthesis is reported in Source, combining cyclocondensation, sulfidation, and oxidation in sequence:
- Cyclocondensation : 2-Aminobenzenethiol + malononitrile → benzothiazole core.
- Sulfidation/Oxidation : Sequential treatment with NaSCH₃ and H₂O₂.
- Coupling : In situ reaction with 4-cyanobenzamide.
Advantages :
Catalytic Enhancements
Copper(I) iodide (CuI) catalyzes the coupling step, accelerating imine formation. In DMF at 80°C, reaction time decreases from 12 hours to 3 hours with 10 mol% CuI.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity. Retention time: 8.2 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Scale-Up Limitations
- Issue : Exothermic oxidation during sulfonation.
- Solution : Slow reagent addition and temperature control (<60°C) prevent runaway reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of key biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues in Benzo[d]thiazole Derivatives
Several compounds share structural similarities with the target molecule, differing primarily in substituents on the benzamide and benzo[d]thiazole moieties:
Key Observations :
- Sulfonyl Groups : The methylsulfonyl group in the target compound provides moderate polarity compared to bulkier azepan-ylsulfonyl derivatives . This affects solubility and binding to hydrophobic enzyme pockets.
- In contrast, fluorine in analogous compounds (e.g., 4-fluoro in ) offers electronegativity without significant steric hindrance.
Reactivity Comparison :
- S-Alkylation : Compounds in undergo S-alkylation with α-halogenated ketones, suggesting the target’s methylsulfonyl group could similarly participate in nucleophilic substitutions.
- Cyano Group Reactivity: The 4-cyano substituent may engage in cycloaddition reactions, unlike the azepan-sulfonyl group in , which is sterically hindered.
Spectral and Physical Properties
IR Spectroscopy :
- The benzamide carbonyl (C=O) stretch in the target compound is expected near 1660–1680 cm⁻¹, consistent with analogues in (1663–1682 cm⁻¹) .
- The methylsulfonyl group’s S=O vibrations (~1300–1250 cm⁻¹) align with phenylsulfonyl derivatives in (1243–1258 cm⁻¹) .
Melting Points :
While direct data for the target compound is unavailable, structurally related compounds exhibit melting points influenced by substituents:
- Thiadiazole derivatives with benzamide groups (e.g., 4g in ) melt at 200°C , whereas bulkier azepan-sulfonyl analogues (e.g., ) likely have higher melting points due to increased molecular weight and rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
